molecular formula C17H20N2O2S B2901122 4-[[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1,3-thiazole CAS No. 2418666-67-6

4-[[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1,3-thiazole

Cat. No. B2901122
CAS RN: 2418666-67-6
M. Wt: 316.42
InChI Key: SHOVCCFANDJPJF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropylmethyl group attached to an aziridin-2-yl group, which is further connected to a phenoxy group via a methoxy bridge. This entire structure is then attached to a 1,3-thiazole ring via a methyl bridge.


Chemical Reactions Analysis

The chemical reactions involving this compound could include the polymerization of ring-strained nitrogen-containing monomers . This process can be challenging to control, but the resulting polymers have many important applications .

Future Directions

The future directions in the research and application of this compound could involve the development of future macromolecular architectures using these relatively exotic monomers . The resulting polymers could have applications in areas such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

properties

IUPAC Name

4-[[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-2-4-17(16(3-1)20-9-14-11-22-12-18-14)21-10-15-8-19(15)7-13-5-6-13/h1-4,11-13,15H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOVCCFANDJPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=CC=C3OCC4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)methyl]-1,3-thiazole

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